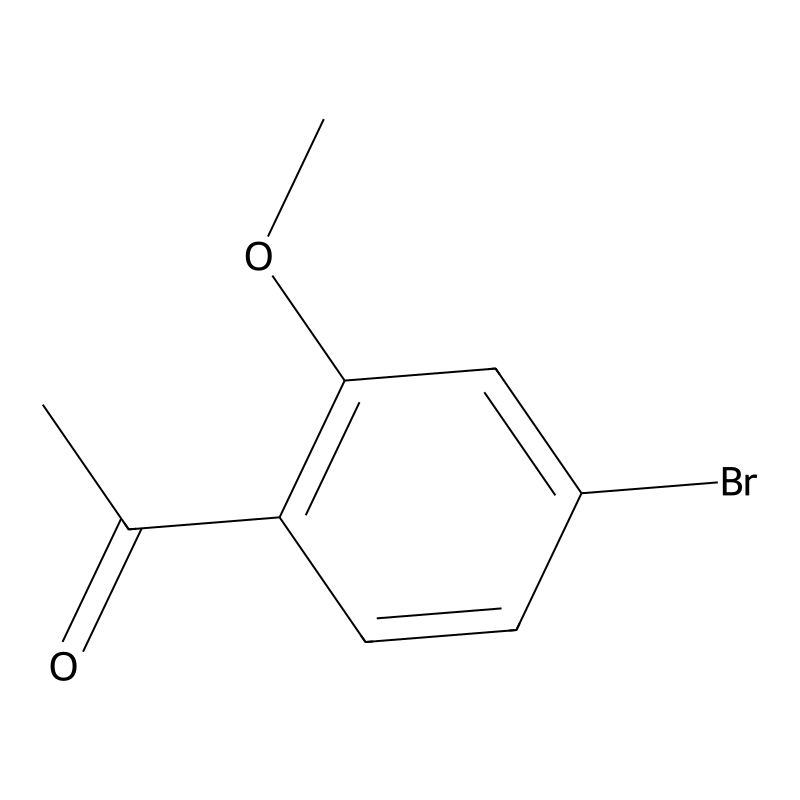

1-(4-Bromo-2-methoxyphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-(4-Bromo-2-methoxyphenyl)ethanone, also known as 2-bromo-4'-methoxyacetophenone, is an organic compound with the chemical formula C₉H₉BrO₂. It serves as a valuable building block in organic synthesis due to its functional group versatility. The presence of a reactive carbonyl group (C=O) and a bromo (Br) substituent allows for various chemical transformations.

Studies have shown its application in the synthesis of diverse compounds, including:

- Heterocyclic compounds: These are organic molecules containing ring structures with atoms other than carbon, such as nitrogen, oxygen, or sulfur. 1-(4-Bromo-2-methoxyphenyl)ethanone can be used as a precursor for the synthesis of various heterocycles, including pyrazoles, oxazoles, and thiazoles, which possess diverse biological activities [].

- Fine chemicals: These are high-purity chemicals used in various applications, like pharmaceuticals, cosmetics, and agrochemicals. The compound can be employed in the synthesis of fine chemicals through functional group manipulation and coupling reactions.

Medicinal Chemistry:

While 1-(4-Bromo-2-methoxyphenyl)ethanone itself does not possess well-documented biological activities, its structural features make it a potential candidate for further exploration in medicinal chemistry. The presence of the methoxy group (OCH₃) can enhance water solubility and potentially influence biological interactions, while the bromo group can serve as a site for further modification to introduce functionalities that may modulate biological activity [].

1-(4-Bromo-2-methoxyphenyl)ethanone, with the molecular formula and a molecular weight of 229.07 g/mol, is an organic compound that features a bromine atom and a methoxy group on a phenyl ring attached to an ethanone functional group. This compound is classified under ketones and is known for its role as an important intermediate in organic synthesis. The presence of the bromine and methoxy substituents enhances its reactivity, making it useful in various

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, facilitating the formation of various derivatives.

- Reduction Reactions: The ketone group can be reduced to form secondary alcohols.

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds.

These reactions highlight its versatility as a building block for more complex organic molecules .

Synthesis of 1-(4-Bromo-2-methoxyphenyl)ethanone can be achieved through several methods:

- Bromination of 2-Methoxyacetophenone: This method involves brominating 2-methoxyacetophenone at the para position to introduce the bromine atom.

- Acylation Reactions: Starting from 4-bromo-2-methoxyaniline, acylation can be performed using acetic anhydride to yield the desired ketone.

- Synthetic Routes via Friedel-Crafts Acylation: Utilizing acyl chlorides in the presence of Lewis acids can also lead to the formation of this compound.

These methods demonstrate the compound's accessibility for research and industrial applications .

1-(4-Bromo-2-methoxyphenyl)ethanone is primarily utilized as an intermediate in organic synthesis, particularly in:

- Pharmaceutical Development: It serves as a precursor for synthesizing various bioactive compounds.

- Material Science: It can be used in the development of polymers or other materials due to its reactive functional groups.

Its unique structure allows it to participate in diverse chemical transformations that are valuable in synthetic chemistry .

Several compounds share structural similarities with 1-(4-Bromo-2-methoxyphenyl)ethanone. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Chloro-2-methoxyphenyl)ethanone | C9H9ClO2 | Contains chlorine instead of bromine |

| 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | Bromine at a different position on the phenyl ring |

| 1-(4-Methyl-2-methoxyphenyl)ethanone | C10H12O2 | Methyl group instead of bromine |

Uniqueness

1-(4-Bromo-2-methoxyphenyl)ethanone is unique due to its specific combination of a bromine atom and a methoxy group at defined positions on the phenyl ring, which may influence its reactivity and biological properties differently compared to its analogs. This specificity makes it an interesting target for further research in synthetic chemistry and pharmacology .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant